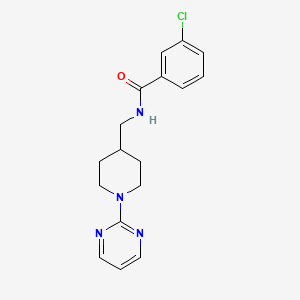
3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic compound that contains several functional groups including a pyrimidine ring, a piperidine ring, an amide group, and a chlorobenzene . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available in the literature, it might involve several steps including the formation of the pyrimidine ring, the formation of the piperidine ring, and the coupling of these rings with the benzamide group . The synthesis could involve various chemical reactions such as nucleophilic substitution, condensation, and reduction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperidine rings suggests that this compound may have a rigid and planar structure. The chlorine atom on the benzene ring could add to the compound’s polarity .Chemical Reactions Analysis
This compound could undergo various chemical reactions due to the presence of its functional groups. For example, the pyrimidine ring could undergo electrophilic substitution reactions, the piperidine ring could undergo reactions involving the nitrogen atom, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis and Separation Techniques
The compound is involved in the study of nonaqueous capillary electrophoretic separation techniques, showcasing its application in quality control and analysis of related substances such as imatinib mesylate (IM) and its analogs. The research developed a method using a buffer of 50 mM Tris and 50 mM methanesulfonic acid in methanol, demonstrating the effectiveness, simplicity, and cost-efficiency of this approach for quality control purposes (Lei Ye et al., 2012).
Antineoplastic Properties
Investigation into the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients, has identified the main metabolic pathways in humans. This research provides insights into the biotransformation of flumatinib, suggesting potential for the development of new therapeutic strategies in the treatment of CML (Aishen Gong et al., 2010).
Analgesic and Anti-inflammatory Applications
Novel compounds derived from visnaginone and khellinone, including 3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5,4-b’] difuran-2-carboxamide, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This research indicates their potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, offering new avenues for the development of therapeutic agents (A. Abu‐Hashem et al., 2020).
Epilepsy Treatment
Research into N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers has highlighted their efficacy in animal models of epilepsy and pain, revealing a promising direction for the development of new treatments for these conditions. Despite facing challenges in development due to toxicities, these studies underscore the therapeutic potential of targeting KCNQ2/Q3 channels in epilepsy management (G. Amato et al., 2011).
Antimicrobial and Anticancer Evaluation
The synthesis of new 2-chloro-3-hetarylquinolines has been conducted, exploring their potential as antimicrobial and anticancer agents. This research offers valuable insights into the development of novel compounds with broad-spectrum activity against various microbial strains and cancer cell lines, highlighting the versatility of pyrimidine derivatives in drug development (S. Bondock & Hanaa Gieman, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-4-1-3-14(11-15)16(23)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNWQEZXKFXXDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2367196.png)
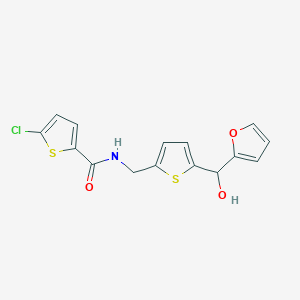
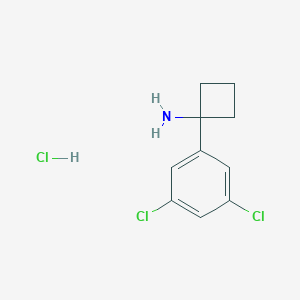
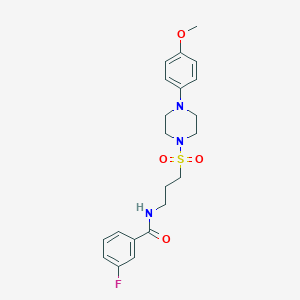
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)


![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)


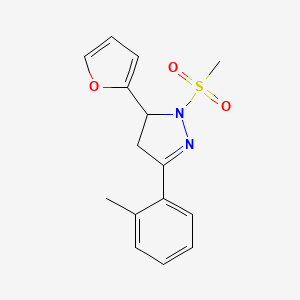
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)